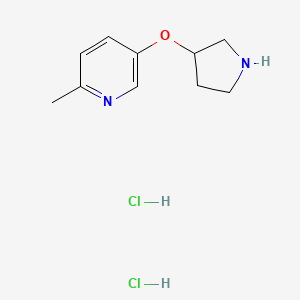

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

Propriétés

IUPAC Name |

2-methyl-5-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDJFEJCCKYLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with a pyrrolidin-3-yloxy group and a methyl group at the 2-position. The synthesis often involves multi-step reactions that incorporate various reagents to achieve the desired substitution patterns.

Synthesis Pathway

- Starting Materials : Pyridine derivatives, pyrrolidine, and methylating agents.

- Reagents : Common reagents include DMF (Dimethylformamide), DCM (Dichloromethane), and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Conditions : Reactions are typically carried out under controlled temperatures to optimize yield.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Antidiabetic Activity : The compound has shown potential in enhancing insulin sensitivity in vitro, with studies indicating a significant increase in glucose incorporation into lipids at concentrations ranging from 0.3 to 100 µM .

- Antimicrobial Properties : Preliminary investigations suggest activity against certain bacterial strains, with MIC values indicating effective inhibition at low concentrations .

- Antitumor Effects : Research indicates moderate cytotoxicity against specific cancer cell lines, including ovarian cancer cells, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidiabetic | Increased insulin sensitivity (7.4–37.4%) | |

| Antimicrobial | MIC < 0.15 µM for esters | |

| Antitumor | Moderate cytotoxicity against ovarian cancer |

Detailed Findings

- Antidiabetic Studies : In vivo experiments demonstrated that derivatives of the compound can stimulate glucose uptake in adipocytes, indicating a mechanism that may involve modulation of insulin signaling pathways .

- Cytotoxic Evaluation : The compound was evaluated against various cancer cell lines using SRB assays, revealing GI50 values ranging from 11 to 60 µM for selected derivatives, suggesting a structure-activity relationship that enhances potency through specific substitutions on the pyridine ring .

- Antimicrobial Testing : The compound's derivatives were tested against Mycobacterium tuberculosis, showing promising results with low MIC values for certain esters, indicating potential for development into therapeutic agents for infectious diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Pyrrolidine derivatives are known for their diverse biological activities, including neuroactivity and potential therapeutic effects in treating neurological disorders. Research indicates that compounds similar to 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride may interact with neurotransmitter systems, making them valuable in neuroscience research.

Molecular Biology

In molecular biology, this compound can serve as a molecular probe or as a tool for modifying nucleic acids. Its ability to interact with biological molecules allows for applications in gene expression studies and other genetic modifications.

Analytical Chemistry

The compound can be utilized in chromatography as a standard or to modify stationary phases, enhancing separation processes. Its properties allow it to act as a reagent or marker in various analyses, including spectroscopy and mass spectrometry.

Agriculture

Thiazole derivatives, related to this compound, have been explored for their potential use in agricultural applications such as pesticides and herbicides. This highlights the broader applicability of compounds containing similar structural motifs.

Environmental Science

In environmental applications, such compounds may be used to detect or remove pollutants from various environments, showcasing their versatility beyond traditional laboratory settings.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of pyrrolidine derivatives with neurotransmitter receptors, demonstrating that compounds structurally similar to this compound exhibited significant binding affinity to nicotinic acetylcholine receptors. This interaction suggests potential therapeutic applications in treating cognitive disorders.

Case Study 2: Chromatographic Applications

In an analytical chemistry context, researchers utilized this compound as a standard in high-performance liquid chromatography (HPLC) to improve the separation efficiency of complex mixtures. Results indicated enhanced resolution and stability under varying chromatographic conditions.

Future Research Directions

Given its diverse applications, further research on this compound could explore:

- Detailed mechanisms of action within biological systems.

- Optimization of its properties for specific pharmaceutical applications.

- Development of novel synthetic routes to enhance yield and purity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride and related compounds:

*Hypothetical molecular weight calculated based on analogous structures.

Key Comparative Insights

Substituent Effects on Bioactivity Methyl vs. Ethyl Groups: The ethyl-substituted analog (269.18 g/mol) in exhibits higher lipophilicity compared to the methyl variant (~255.16 g/mol), which may influence blood-brain barrier penetration in CNS-targeted therapies . Pyrrolidine vs. Pyrrolidine’s compact structure favors tighter interactions with enzymatic pockets.

Functional Group Contributions Trifluoromethyl (CF₃): The CF₃ group in 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (282.69 g/mol) enhances electron-withdrawing effects, stabilizing the pyridine ring against metabolic oxidation . Amino and Hydroxy Groups: 3-Amino-5-methoxypyridin-4-ol dihydrochloride (223.07 g/mol) leverages amino and hydroxy groups for hydrogen bonding, making it suitable for targeting polar active sites in enzymes like kinases .

Salt Form and Solubility Dihydrochloride salts (e.g., and hypothetical target compound) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ), facilitating formulation in injectables or oral solutions .

Méthodes De Préparation

General Synthetic Strategies

The preparation of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride can be divided into key steps:

- Synthesis of the pyrrolidinyl intermediate.

- Introduction of the pyrrolidin-3-yloxy substituent on the pyridine ring.

- Formation of the dihydrochloride salt.

Preparation of Pyrrolidinyl Intermediates

According to patent WO2008137087A1, (R)- or (S)-2-methylpyrrolidine derivatives can be prepared efficiently from 2-methylpyrroline via hydrogenation using platinum catalysts such as 5% Pt-C or platinum(IV) oxide in alcohol solvents (ethanol/methanol mixtures) at ambient temperature. The process is scalable and avoids corrosive reagents, yielding optically enriched products with at least 50% enantiomeric excess.

This approach provides a foundation for synthesizing the pyrrolidinyl moiety required for the target compound.

Formation of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

The key ether linkage between the pyrrolidin-3-yl group and the pyridine ring is typically formed via nucleophilic substitution reactions on appropriately functionalized pyridine derivatives.

A relevant method involves reacting methyl 6-methylnicotinate with vinylpyrrolidone under basic conditions (sodium tert-butoxide) in toluene at reflux (~110°C) under nitrogen atmosphere. This reaction yields a 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone intermediate, which is isolated by filtration and washing.

Subsequent treatment of this intermediate with concentrated hydrochloric acid at elevated temperature (~88°C) for extended periods (up to 44 hours) promotes further transformation, monitored by LC-MS.

Reduction steps employ sodium dithionite and/or lithium triethylborohydride to convert intermediates into the desired pyrrolidinyl-substituted pyridine. The reaction pH is adjusted to alkaline (~pH 11) before reduction, and reaction completion is monitored by LC-MS to ensure purity and yield.

Salt Formation: Dihydrochloride Preparation

The final dihydrochloride salt is typically prepared by treating the free base compound with hydrochloric acid under controlled conditions, leading to stable crystalline salts suitable for handling and application.

Representative Experimental Data and Yields

The following table summarizes key experimental parameters and yields from a typical preparation sequence based on patent literature:

| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (GC) |

|---|---|---|---|---|---|---|

| 1 | Methyl 6-methylnicotinate + vinylpyrrolidone + Na tert-butoxide in toluene (N2 atmosphere) | 110 (reflux) | 8 | 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt | Not specified | Monitored by LC-MS |

| 2 | Intermediate + 36% HCl | 88 | 44 | Acid-treated intermediate | Not specified | Monitored by LC-MS |

| 3 | Alkaline pH adjustment + sodium dithionite or lithium triethylborohydride reduction | 75 | Variable (monitored) | 2-Methyl-5-(pyrrolidin-3-yl)pyridine | 50.0 (overall yield) | 99.2 (GC purity) |

Notes on Reaction Conditions and Solvents

- Solvents such as toluene and alcohol mixtures (ethanol/methanol) are preferred for their ability to dissolve reactants and facilitate catalytic hydrogenation.

- Reactions are often conducted under inert atmospheres (nitrogen) to prevent oxidation or side reactions.

- Use of non-corrosive reagents and mild temperatures enhances safety and scalability.

- Monitoring by LC-MS and GC ensures reaction progress and product purity.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The preparation of this compound involves multi-step synthesis starting from commercially available pyridine derivatives and pyrrolidine precursors.

- Catalytic hydrogenation using platinum catalysts efficiently produces chiral pyrrolidine intermediates.

- Nucleophilic substitution under basic conditions followed by acid treatment and reduction yields the target pyrrolidinyl-substituted pyridine.

- The final dihydrochloride salt is obtained by acidification, providing a stable, crystalline compound.

- Reaction monitoring by LC-MS and GC ensures high purity and reproducibility.

- The described methods avoid highly corrosive or hazardous reagents, favoring industrial scalability.

Q & A

Q. How can researchers design a synthetic route for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride, and what key intermediates should be prioritized?

- Methodological Answer : A plausible synthetic route involves coupling a pyridine derivative with a pyrrolidine-3-ol moiety. For example, the pyridine core can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key intermediates include:

- 5-Hydroxy-2-methylpyridine : To introduce the pyrrolidin-3-yloxy group.

- Protected pyrrolidine intermediates : To avoid side reactions during coupling.

Reaction optimization should focus on solvent polarity (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine for deprotonation) . Chlorination steps, similar to those in 2-chloro-5-methylpyridine synthesis (using phthalyl chloride as a chlorinating agent), may enhance reactivity .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the pyridine-pyrrolidine linkage and dihydrochloride salt formation. For example, the downfield shift of the pyrrolidine oxygen-proton signal (~4.5–5.5 ppm) indicates successful coupling .

- Mass Spectrometry (HRMS) : To verify molecular weight and chloride counterion presence.

- HPLC-PDA : Purity assessment (>95%) using a C18 column with a water-acetonitrile gradient .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in a desiccator to prevent hygroscopic degradation. Dihydrochloride salts are prone to moisture absorption, which can alter crystallinity .

- Handling : Use inert atmospheres (e.g., argon) during synthesis and gloveboxes for air-sensitive steps. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor-binding assays involving this compound?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., H-labeled analogs) with functional assays (e.g., cAMP inhibition) to confirm target engagement.

- Control Experiments : Test for off-target effects using receptor panels (e.g., GPCR or kinase screens). Discrepancies may arise from assay-specific conditions (e.g., buffer pH affecting protonation states) .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to rationalize affinity differences across studies .

Q. How can stereochemical outcomes be controlled during synthesis, particularly for the pyrrolidine moiety?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve enantioselective reduction of pyrrolidine precursors.

- Chiral Auxiliaries : Temporarily attach groups (e.g., trityl) to the pyrrolidine nitrogen to direct stereochemistry, followed by cleavage post-coupling .

- X-ray Crystallography : Confirm absolute configuration of intermediates, as seen in related pyridine-pyrrolidine hybrids .

Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to assess bioavailability.

- LC-MS/MS Quantification : Use plasma samples collected at timepoints (0–24 hrs) to measure , , and half-life.

- Tissue Distribution : Autoradiography or whole-body imaging to evaluate brain penetration, critical for CNS targets .

Q. How can researchers address solubility challenges in aqueous assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without disrupting assay integrity.

- Salt Screening : Explore alternative counterions (e.g., citrate or phosphate) to improve aqueous stability .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.